5,7-Dimethyloct-7-EN-4-one
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Overview
Description
5,7-Dimethyloct-7-EN-4-one is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond located at the seventh carbon atom and methyl groups at the fifth and seventh positions. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyloct-7-EN-4-one can be achieved through several methods. One common approach involves the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature . Another method involves the use of trifluoroacetic acid (CF3COOH) in dichloromethane (CH2Cl2) with heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyloct-7-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,7-Dimethyloct-7-EN-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyloct-7-EN-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group and double bond allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloct-5-en-4-one: Similar in structure but with different positioning of the double bond.
2,6-Dimethyloct-7-en-4-one: Another related compound with variations in the methyl group positions.
Uniqueness
5,7-Dimethyloct-7-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62834-81-5 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5,7-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O/c1-5-6-10(11)9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
QWKIJBRLXITPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)CC(=C)C |
Origin of Product |
United States |
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